molecular formula C11H16N2O4 B558814 4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid CAS No. 77716-11-1

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid

Cat. No. B558814
CAS RN: 77716-11-1
M. Wt: 240.26 g/mol
InChI Key: GOLAEMFBWAIGRX-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as gamma amino acids and derivatives . It is used as a starting material to synthesize covalent organic frameworks, which are used as proton exchange membranes for hydrogen fuel cell applications .


Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs). These are prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The molecular structure of this compound is C16H23NO4 with a molecular weight of 293.36 .


Chemical Reactions Analysis

In the context of dipeptide synthesis, the distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.27 and it appears as a clear and nearly colorless to pale yellow liquid at room temperature .

Scientific Research Applications

  • Divergent and Solvent Dependent Reactions : This compound is used in the divergent synthesis of different organic structures like 5,6-dihydro-4H-pyridazines and 1-amino-pyrroles, depending on solvent choices and temperatures. The reactions may proceed through [4+2] cycloaddition or addition/cyclization pathways (Rossi et al., 2007).

  • Synthesis of Dipeptide 4-Nitroanilides : It's used in preparing tert-butyloxycarbonyl amino acid 4-nitroanilides, including N-alkylated amino acids and various non-proteinogenic amino acids, which are essential in peptide research (Schutkowski et al., 2009).

  • Synthesis of Deaza-Analogues of Bisindole Marine Alkaloid : This compound is employed in the synthesis of ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, which are analogues of the bis-indole alkaloid topsentin. This research is significant in exploring potential anticancer agents (Carbone et al., 2013).

  • N-tert-Butoxycarbonylation of Amines : It is used as a catalyst in the N-tert-butoxycarbonylation of amines, a process crucial in synthesizing amino acid derivatives for peptide synthesis (Heydari et al., 2007).

  • Synthesis of Heterocyclic Amino Acids : The compound plays a role in synthesizing novel functionalized heterocyclic amino acids, which are vital in pharmaceutical and medicinal chemistry (Dzedulionytė et al., 2021).

  • Crystal Structure Studies : It's utilized in crystallography to examine peptide conformation and understand molecular structures better, which aids in drug design and biomolecular research (Jankowska et al., 2002).

  • Synthesis of Non-Natural Amino Acids : This compound is critical in synthesizing non-natural amino acids, which are essential in developing new pharmaceuticals and studying protein functions (Ferreira et al., 2003).

  • Enantioselective Synthesis : It is used in the enantioselective synthesis of complex organic molecules, a crucial aspect of chiral drug development and stereochemistry (Magata et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as tert-butyloxycarbonyl-protected amino acids, are often used in peptide synthesis . These compounds can interact with various targets depending on the specific amino acid they are protecting .

Mode of Action

The mode of action of this compound is likely related to its role in peptide synthesis. The tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis . It protects the amino group of an amino acid during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Boc group can be removed under acidic conditions, revealing the original amino group .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the peptide being synthesized. In general, peptides can participate in a wide range of biological processes, from acting as neurotransmitters to serving as hormones . The exact effects would therefore depend on the specific sequence and structure of the peptide synthesized using this compound.

Pharmacokinetics

It is known that the compound is soluble in methanol , which suggests it could be absorbed in the body. The compound’s distribution, metabolism, and excretion would likely depend on the specific peptide it is used to synthesize.

Result of Action

The result of the compound’s action would be the synthesis of a specific peptide. This peptide could then exert various effects at the molecular and cellular level, depending on its specific sequence and structure .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s stability and efficacy in peptide synthesis can be affected by the pH of the solution, as the Boc group is removed under acidic conditions . Additionally, the compound’s solubility in various solvents can affect its usability in different reaction conditions .

Safety and Hazards

The safety data sheet for this compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for this compound involve expanding the applicability of AAILs in organic synthesis. This can be achieved by preparing a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) .

properties

IUPAC Name

1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(16)12-7-5-8(9(14)15)13(4)6-7/h5-6H,1-4H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLAEMFBWAIGRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370847
Record name 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxylic acid

CAS RN

77716-11-1
Record name 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Methyl 4-(tert-butoxycarbonylamino)-1-methyl-1H-pyrrole-2-carboxylate (Eldon E. Baird and Peter B. Dervan, J. Am. Chem. Soc. 1996, 118, 6141-6146) (5.0 g, 19.67 mmol) in 120 ml of 1:1 THF/H2O was added 8 g of NaOH in 30 ml of water. The mixture was stirred overnight, concentrated, diluted with water, extracted with EtAc/Hexane (1:1). The aqueous solution was adjusted to pH 4.0 with 20% H3PO4 and extracted with EtAc (4×60 ml). The organic solutions were combined, dried over MgSO4, filtered, evaporated and crystallized with ethanol/EtAc/Hexane to afford 3.81 g (81%) of the title product. 1H NMR (CD3OD) 12.79 (s, 1H), 10.48 (br, 1H), 7.51 (s, 1H), 6.99 (s, 1H), 3.78 (s, 3H), 1.49 (s, 9H); 13C NMR 158.47, 153.82, 123.64, 121.56, 109.58, 79.52, 37.06, 28.42; MS m/z−239.2 (M−H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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